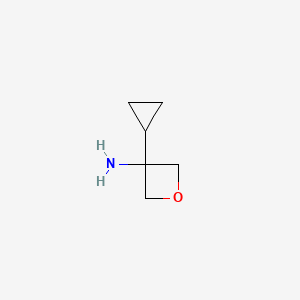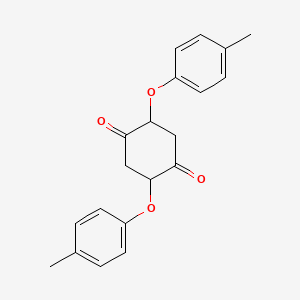![molecular formula C18H17NO4 B13942918 1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)
1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid, the following steps are typically involved:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method.
Introduction of the Methoxy-Phenoxy-Ethyl Group: The methoxy-phenoxy-ethyl group can be introduced through nucleophilic substitution reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and efficient purification techniques .
Análisis De Reacciones Químicas
1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophilic reagents like halogens and nitrating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in various physiological processes . The compound’s methoxy-phenoxy-ethyl group may enhance its binding affinity and selectivity for certain targets, leading to its observed biological activities .
Comparación Con Compuestos Similares
1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C18H17NO4 |
|---|---|
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenoxy)ethyl]indole-4-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c1-22-13-5-7-14(8-6-13)23-12-11-19-10-9-15-16(18(20)21)3-2-4-17(15)19/h2-10H,11-12H2,1H3,(H,20,21) |
Clave InChI |
BFPAUDYTIFURTC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCCN2C=CC3=C(C=CC=C32)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxybenzoyl)amino]-N-{1-[(2-methoxyphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13942843.png)







![1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one](/img/structure/B13942896.png)
![4-Chloro-6-(6-methoxy-5-methyl-pyridin-3-yl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B13942898.png)
![5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13942905.png)
![4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine](/img/structure/B13942914.png)


